Product packaging for Vedotin(Cat. No.:CAS No. 646502-53-6)

Vedotin

Cat. No.: B611648
CAS No.: 646502-53-6
M. Wt: 718.0 g/mol
InChI Key: DASWEROEPLKSEI-AWNAIHLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of VcMMAE as a Core Component in Antibody-Drug Conjugates (ADCs)

VcMMAE is a drug-linker conjugate specifically designed for use in ADCs. It consists of the highly potent antimitotic agent monomethyl auristatin E (MMAE) conjugated through a lysosomally cleavable valine-citrulline (vc) dipeptide linker. glpbio.com The valine-citrulline sequence was optimized for specific cleavage by cathepsin B, an enzyme found in the lysosomes of target cells. bldpharm.com

The general mechanism of action for ADCs utilizing a cleavable linker like vcMMAE involves several steps. First, the antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. bldpharm.comnih.gov This binding triggers the internalization of the ADC-antigen complex into the tumor cell via endocytosis. bldpharm.comnih.gov The internalized ADC is then transported to the lysosomes, where the low pH environment and the presence of proteases, particularly cathepsin B, facilitate the cleavage of the valine-citrulline linker. bldpharm.comnih.gov This cleavage releases the active cytotoxic payload, MMAE, into the intracellular environment. bldpharm.comnih.gov Once released, MMAE exerts its potent antiproliferative function, primarily by inhibiting tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis. bldpharm.comtandfonline.comwikipedia.org

A representative structure of a vc-MMAE ADC shows the monoclonal antibody linked to MMAE via the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker. tandfonline.comashpublications.org The PABC spacer is self-immolative, meaning it hydrolytically decomposes upon diacylation after linker cleavage, spontaneously releasing the free drug. bldpharm.com Conjugation through reduced inter-chain disulfide cysteine residues in the antibody is a common method, resulting in a heterogeneous mixture of conjugated antibodies with varying drug-to-antibody ratios (DAR), typically averaging around 3-4 in clinical development. nih.govaacrjournals.org

Historical Context of Auristatin Derivatives in Targeted Therapeutics

The auristatins are a class of highly potent antimitotic agents structurally related to dolastatin 10, a pentapeptide natural product originally isolated from the sea hare Dolabella auricularia. bldpharm.comashpublications.orgbiochempeg.comnih.gov Dolastatin 10 was first isolated in 1987 and demonstrated potent inhibitory activities against various cancer cell lines by inhibiting tubulin polymerization. biochempeg.comnih.gov

Extensive structure-activity relationship studies on dolastatin 10 led to the identification of several potent analogs, including auristatin E. nih.govpharmacognosy.us Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) were identified as particularly promising analogs that bind to microtubules and prevent cell proliferation by inhibiting mitosis. biochempeg.com MMAE, in particular, is a synthetic derivative of dolastatin 10. tandfonline.comashpublications.org

Early clinical trials with dolastatin 10 and some auristatin derivatives as single agents faced limitations primarily due to systemic toxicity and/or lack of efficacy. nih.govpharmacognosy.us This highlighted the need for targeted delivery strategies to improve the therapeutic index. The concept of using antibodies to selectively deliver cytotoxic agents to cancer cells, first introduced by Paul Ehrlich as the "magic bullet" in 1913, paved the way for the development of ADCs. biochempeg.com

The development of MMAE as an ADC payload was significantly influenced by the approval of early ADCs like Mylotarg. nih.gov Scientists recognized the potential of conjugating highly potent auristatin derivatives like MMAE to monoclonal antibodies to enhance targeted delivery and minimize off-target toxicity. bldpharm.comashpublications.org The monomethyl derivative of auristatin E was specifically selected for linkage to antibodies, often through stable peptide linkers selectively cleaved by lysosomal enzymes after internalization. ashpublications.orgnih.gov

Significance of VcMMAE in Contemporary Oncology Research

VcMMAE has become one of the most popular and widely used cytotoxic payloads in the development of ADCs for cancer therapy. researchgate.netmdpi.comresearchgate.net Its significance in contemporary oncology research is underscored by its presence in several FDA-approved ADCs, including brentuximab vedotin, polatuzumab this compound, enfortumab this compound, and tisotumab this compound. mdpi.comresearchgate.nettandfonline.com

The potency of MMAE as a tubulin inhibitor, being significantly more potent than some standard chemotherapeutic drugs, makes it an attractive payload. tandfonline.comtandfonline.com When delivered specifically to tumor cells via an antibody, vcMMAE allows for focused cytotoxic activity while potentially sparing normal tissues from the full impact of the drug. bldpharm.comnih.gov

Research findings have demonstrated the potent cytotoxic activity of vcMMAE-based ADCs against various cancer cell lines in vitro and in vivo. For example, studies have shown that rituximab-vcMMAE is selectively cytotoxic against CD20+ B-lymphoma cell lines and efficacious in xenograft models of CD20-positive lymphoma. tandfonline.comnih.gov Another study demonstrated that an anti-CD19 MMAE-based ADC showed potent tumor cell killing against rituximab-sensitive and -resistant NHL cell lines. tandfonline.com Preclinical characterization of IMAB027-vcMMAE, an ADC targeting Claudin 6, showed potent antitumor activity in CLDN6+ tumor cells in vitro and in vivo, including a bystander effect on CLDN6-negative cells in co-culture, suggesting potential efficacy against tumors with heterogeneous target expression. patsnap.comaacrjournals.org

The pharmacokinetic properties of vcMMAE ADCs have been characterized in clinical studies. For instance, a study of eight vc-MMAE ADCs in first-in-human Phase 1 studies revealed largely comparable concentration-time profiles of antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated MMAE at a dose of 2.4 mg/kg. nih.gov The exposure of acMMAE was strongly correlated with total antibody exposure, and efficacy and safety endpoints appeared to correlate well with acMMAE exposure. nih.gov

Despite the success and widespread use of vcMMAE in ADCs, research continues to explore ways to optimize ADC design, including linker stability and conjugation strategies, to further enhance therapeutic efficacy and minimize potential toxicities. researchgate.net The ongoing research into vcMMAE-based ADCs highlights their continued significance in the development of novel targeted therapies for cancer.

Illustrative Data from Research Findings:

ADC NameTarget AntigenCancer Type(s) StudiedIn vitro Cytotoxicity (IC50 or EC50)In vivo Efficacy FindingsSource
Rituximab-vcMMAECD20B-cell lymphomaPotent cytotoxicity observedEfficacious in xenograft models. tandfonline.com tandfonline.comnih.gov
cAC10-vcMMAECD30LymphomaIC50 of 2.5 ng/mL against Karpas 299 cells. ashpublications.orgPotent activity in vitro and in vivo. ashpublications.org ashpublications.org
hBU12-vcMMAECD19Non-Hodgkin Lymphoma (NHL)Potent tumor cell killingPotent activity against NHL xenografts. tandfonline.com tandfonline.com
HB22.7-vcMMAECD22NHLIC50s of 20-284 ng/ml. escholarship.orgPotent efficacy in xenograft models, durable complete response observed. escholarship.org escholarship.org
CR011-vcMMAEGPNMBAdvanced melanomaNot specified in abstractTumor shrinkage observed, including partial response in Phase I/II. ascopubs.org ascopubs.org
IMAB027-vcMMAECLDN6Ovarian and testicular cancerLow nanomolar EC50 values. patsnap.comaacrjournals.orgSignificant antitumor effects in xenograft models, bystander effect observed. patsnap.comaacrjournals.org patsnap.comaacrjournals.org
Ab1120-vcMMAELIV1Triple-negative breast cancerPotent inhibitor of proliferationAntitumor activity in xenograft models. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H67N5O7 B611648 Vedotin CAS No. 646502-53-6

Properties

CAS No.

646502-53-6

Molecular Formula

C39H67N5O7

Molecular Weight

718.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36+/m0/s1

InChI Key

DASWEROEPLKSEI-AWNAIHLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VcMMAE;  Vc-MMAE;  MC-VC-PAB-MMAE;  MMAE Vc linker, MMAE antibody conjugate

Origin of Product

United States

Molecular Mechanisms of Action and Cellular Pharmacology of Vcmmae

VcMMAE as a Tubulin Inhibitor

The primary mechanism of action of VcMMAE, once the MMAE payload is released intracellularly, is the inhibition of tubulin dynamics. MMAE is a highly potent synthetic analog of the natural product dolastatin 10, which exhibits significant antimitotic activity adcreview.comcreative-biolabs.comdovepress.com.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

MMAE exerts its cytotoxic effect by binding to tubulin, the structural protein that forms microtubules ncats.ionih.govwikipedia.orgresearchgate.netmedchemexpress.comadooq.com. Microtubules are essential components of the cytoskeleton, playing critical roles in various cellular processes, including cell division, intracellular transport, and maintaining cell shape researchgate.netnih.gov. By binding to tubulin, MMAE effectively blocks the polymerization of tubulin monomers into microtubules ncats.ionih.govwikipedia.orgresearchgate.netmedchemexpress.comadooq.comtandfonline.com. This disruption of tubulin polymerization leads to the destabilization of the microtubule network within the cell researchgate.netresearchgate.net.

Studies have shown that MMAE binds extensively to tubulin and microtubules, including with high affinity at microtubule ends researchgate.netnih.gov. This binding introduces structural defects in microtubules and suppresses their dynamic instability, a process crucial for chromosome segregation during mitosis researchgate.netnih.gov. The inhibition of microtubule dynamics ultimately interferes with proper spindle formation during cell division mdpi.com.

Induction of G2/M Phase Cell Cycle Arrest

The disruption of microtubule dynamics by released MMAE leads to a block in the cell cycle progression dovepress.comresearchgate.netresearchgate.net. Specifically, cells treated with MMAE or VcMMAE-based ADCs accumulate in the G2/M phase of the cell cycle ncats.iodovepress.comresearchgate.netresearchgate.netresearchgate.netpostersessiononline.eunih.gov. This arrest occurs because the cell's surveillance mechanisms, known as cell cycle checkpoints (particularly the spindle assembly checkpoint), detect the defective spindle formation caused by the compromised microtubule network mdpi.com. The cell is halted at the G2/M transition to prevent the segregation of improperly aligned chromosomes, which would lead to aneuploidy and potential cell death mdpi.com.

Research findings consistently demonstrate this G2/M phase arrest. For instance, studies on various cancer cell lines treated with MMAE or VcMMAE-containing ADCs have shown a significant increase in the population of cells in the G2/M phase compared to untreated control cells researchgate.netresearchgate.netnih.gov.

Here is a representative data table illustrating G2/M arrest induced by MMAE:

Cell LineTreatment (Concentration)Percentage of Cells in G2/M PhaseSource
PC-3DMSO controlData not explicitly available in snippets, but implied as baseline researchgate.netnih.gov
PC-34 nM MMAESignificantly increased compared to control researchgate.netnih.gov
C4-2BDMSO controlData not explicitly available in snippets, but implied as baseline researchgate.netnih.gov
C4-2B4 nM MMAESignificantly increased compared to control researchgate.netnih.gov

Note: Specific percentage values were not consistently available across snippets, but the qualitative finding of significant increase in G2/M population was reported.

Apoptosis Induction Pathways Triggered by VcMMAE

Sustained arrest at the G2/M checkpoint due to MMAE exposure ultimately triggers programmed cell death, known as apoptosis ncats.iodovepress.comresearchgate.netresearchgate.netresearchgate.netpostersessiononline.eu. When the cell is unable to resolve the issues with its mitotic spindle, it initiates apoptotic pathways to eliminate itself.

Studies have shown that treatment with VcMMAE-based ADCs leads to strong apoptotic signs in target cells researchgate.net. This is attributed to the released MMAE causing cell cycle arrest and subsequent apoptosis ncats.ioresearchgate.netresearchgate.net. Analysis of the sub-G1 population, an indicator of apoptotic cells, shows a significant increase after treatment with MMAE researchgate.netnih.gov. Western blot analysis has also demonstrated increased levels of cleaved PARP, a caspase-dependent marker of apoptosis, in cells treated with MMAE researchgate.netnih.gov.

Intracellular Processing and Payload Release

VcMMAE is designed to be stable in the extracellular environment and release the potent MMAE payload specifically within target cells adcreview.comnih.govwikipedia.org. This targeted release mechanism is crucial for maximizing efficacy against cancer cells while minimizing systemic toxicity adcreview.com.

Lysosomally Cleavable Valine-Citrulline Linker (vc)

A key feature of VcMMAE is the valine-citrulline (vc) dipeptide linker that connects MMAE to the antibody (or other targeting moiety in a drug conjugate) medkoo.commedchemexpress.comnih.govwikipedia.orgnih.govresearchgate.netcaymanchem.commdpi.com. This linker is specifically designed to be stable in the extracellular fluid but susceptible to cleavage by certain enzymes present within cells adcreview.comnih.govwikipedia.org.

Upon binding of the VcMMAE-based ADC to its target antigen on the cell surface, the complex is internalized through endocytosis adcreview.commdpi.combldpharm.com. The internalized vesicles then traffic to the endolysosomal compartment, which is characterized by a lower pH and the presence of various proteases nih.govbldpharm.com.

The valine-citrulline dipeptide linker is specifically recognized and cleaved by lysosomal proteases researchgate.net. This enzymatic cleavage is the primary mechanism by which the active MMAE payload is released inside the target cell adcreview.comnih.govresearchgate.netpostersessiononline.eunih.govcaymanchem.commdpi.comacs.org.

Cathepsin-Mediated Cleavage and MMAE Activation

The principal enzymes responsible for cleaving the valine-citrulline linker are cathepsins, particularly cathepsin B, which are highly expressed in the lysosomes of many tumor cells adcreview.comnih.govresearchgate.netpostersessiononline.eunih.govresearchgate.netcaymanchem.commdpi.comresearchgate.net. Once the VcMMAE conjugate is delivered to the lysosomes, cathepsin enzymes cleave the peptide bond between the valine and citrulline residues adcreview.comnih.govresearchgate.netpostersessiononline.eunih.govresearchgate.netcaymanchem.commdpi.com.

This cleavage event liberates the active MMAE molecule (often with a short linker remnant) into the lysosome nih.govcaymanchem.com. The released MMAE is then able to diffuse out of the lysosome into the cytoplasm, where it can bind to tubulin and exert its antimitotic effects ncats.ionih.govmdpi.comnih.gov. The enzyme-dependent cleavage of the dipeptide linker by cathepsins is a crucial aspect of the targeted delivery strategy, ensuring that the highly potent MMAE is released predominantly within the target cells where cathepsin activity is elevated mdpi.comresearchgate.net.

Data from studies investigating the cleavage of valine-citrulline linkers by cathepsin B demonstrate efficient release of MMAE. For example, complete MMAE release has been observed after incubation with cathepsin B in vitro mdpi.comresearchgate.net. Inhibition of cathepsin B has been shown to decrease the cytotoxicity of VcMMAE conjugates, further highlighting the importance of this enzymatic cleavage for MMAE activation mdpi.com.

Here is a data point related to cathepsin-mediated cleavage:

EnzymeSubstrateOutcome of CleavageSource
Cathepsin BValine-Citrulline linker (in VcMMAE)Release of active MMAE adcreview.comnih.govresearchgate.netpostersessiononline.eunih.govresearchgate.netcaymanchem.commdpi.comresearchgate.net

Note: While specific quantitative data on cleavage rates or efficiencies were not consistently available across snippets, the qualitative finding of cathepsin-mediated cleavage leading to MMAE release is well-supported.

Role of p-aminobenzyl (PAB) Spacer in Drug Release

The p-aminobenzyl (PAB) spacer plays a critical role in the controlled release of the active payload, MMAE, from VcMMAE within target cells. Following the binding of the ADC to its specific antigen on the cell surface and subsequent internalization, the ADC is trafficked to lysosomes nih.gov. Within the lysosome, the dipeptide linker, valine-citrulline (vc), is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells researchgate.netherbmedpharmacol.comnih.gov. This enzymatic cleavage liberates an intermediate structure where the PAB spacer is still attached to MMAE herbmedpharmacol.com. The PAB moiety is designed as a self-immolative spacer; upon cleavage of the valine-citrulline bond, it undergoes a spontaneous 1,6-elimination reaction herbmedpharmacol.comgoogle.com. This chemical rearrangement results in the release of carbon dioxide and the highly potent, unconjugated MMAE molecule in its active form herbmedpharmacol.comnih.govgoogle.com. This mechanism ensures that the cytotoxic payload is released efficiently and specifically within the intracellular environment of the target cell.

Bystander Effect Mechanism

A significant aspect of VcMMAE's activity when used in ADCs is the bystander effect. This phenomenon describes the ability of the released MMAE payload to diffuse from antigen-expressing target cells into neighboring tumor cells that may have low or no expression of the target antigen, subsequently leading to the death of these non-targeted cells aacrjournals.orgbiochempeg.comsnmjournals.orgsnmjournals.orgmdpi.com. The bystander effect is particularly advantageous in treating tumors with heterogeneous antigen expression, where direct targeting alone might not be sufficient to eradicate the entire tumor cell population aacrjournals.orgbiochempeg.comsnmjournals.orgsnmjournals.orgpatsnap.com.

Membrane Permeability of Released Monomethyl Auristatin E (MMAE)

The capacity of VcMMAE to induce a bystander effect is directly attributed to the physicochemical properties of its released payload, MMAE. Monomethyl auristatin E is a relatively small and lipophilic molecule, which grants it the ability to readily permeate cell membranes dcchemicals.comcfmot.deaacrjournals.orgmedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comnih.govtargetmol.comaacrjournals.orgnih.gov. Once cleaved from the linker within the lysosome of a target cell, the free MMAE can traverse the cell membrane and diffuse into the extracellular space biochempeg.comsnmjournals.orgsnmjournals.org. This membrane permeability is a key differentiator when comparing MMAE to less permeable payloads, such as MMAF, which carries a negative charge and exhibits limited diffusion across cell membranes, resulting in a reduced bystander effect aacrjournals.orgnih.govaacrjournals.orgnih.gov.

Factors Influencing Bystander Killing Efficacy

The effectiveness of the bystander killing mediated by VcMMAE is influenced by several interconnected factors. Foremost among these is the inherent membrane permeability of the released MMAE payload, which dictates its ability to exit target cells and enter neighboring ones aacrjournals.orgbiochempeg.comsnmjournals.orgsnmjournals.orgaacrjournals.orgnih.gov. The concentration of the released payload within the tumor microenvironment is also directly correlated with the observed cytotoxicity and antitumor activity aacrjournals.org. The stability of the linker connecting MMAE to the antibody is paramount; a stable linker minimizes premature release in systemic circulation, reducing off-target toxicity and preserving the payload for targeted delivery and subsequent bystander effect herbmedpharmacol.combiochempeg.com. Cleavable linkers, such as the valine-citrulline linker in VcMMAE, are generally preferred for enabling bystander activity compared to non-cleavable linkers biochempeg.commdpi.com. Furthermore, the density of the target antigen on positive cells and the proportion of antigen-positive cells within the tumor mass can impact the magnitude of the bystander effect, with higher percentages of target-positive cells potentially leading to more pronounced tumor responses aacrjournals.orgnih.govmdpi.com. The intrinsic potency of the payload also plays a role, as highly potent payloads may require fewer antigen-positive cells to achieve significant bystander killing aacrjournals.org.

Radiosensitization Properties of VcMMAE

Beyond its direct cytotoxic effects, MMAE, the active component released from VcMMAE, has been identified as a radiosensitizing agent dcchemicals.comcfmot.demedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comtargetmol.combiocrick.cominvivochem.comnih.gov. Radiosensitization is the process by which a substance enhances the sensitivity of cells, particularly cancer cells, to the effects of ionizing radiation dcchemicals.comcfmot.demedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comtargetmol.combiocrick.cominvivochem.comnih.gov. Studies have demonstrated that MMAE can sensitize various cancer cell types, including those from colorectal and pancreatic origins, to radiation therapy in a manner that is dependent on both the dose and schedule of administration dcchemicals.comcfmot.demedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comtargetmol.combiocrick.cominvivochem.comnih.gov. Evidence for this radiosensitizing effect includes a reduction in clonogenic survival and an increase in the induction of DNA double-strand breaks in irradiated cells treated with MMAE dcchemicals.comcfmot.demedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comtargetmol.combiocrick.cominvivochem.comnih.gov.

Correlation with Mitotic Arrest

The radiosensitizing property of MMAE is closely linked to its primary mechanism of action as a potent inhibitor of microtubule dynamics medchemexpress.cominvivochem.comwikipedia.orgnih.gov. MMAE disrupts tubulin polymerization, which is essential for the formation of the mitotic spindle medchemexpress.cominvivochem.comwikipedia.orgnih.gov. This disruption leads to a block in cell cycle progression, causing cells to accumulate in the G2/M phase dcchemicals.comcfmot.demedchemexpress.comglpbio.commedchemexpress.comchemicalbook.commedchemexpress.comtargetmol.combiocrick.cominvivochem.comnih.govwikipedia.orgnih.gov. The G2/M phase of the cell cycle is known to be a radiosensitive stage nih.gov. Research has established a direct correlation between the extent of mitotic arrest induced by MMAE and the degree of radiosensitization observed, with increased DNA double-strand breaks correlating with the accumulation of cells in G2/M nih.gov. This suggests that by arresting cells in a vulnerable phase of the cell cycle, MMAE enhances their susceptibility to DNA damage induced by ionizing radiation.

Enhancement of DNA Damage Signaling and CHK1 Activation

VcMMAE, a drug-linker conjugate containing the potent microtubule polymerization inhibitor monomethyl auristatin E (MMAE), is designed to selectively deliver MMAE to target cells, typically as part of an antibody-drug conjugate (ADC) researchgate.netnih.gov. While MMAE's primary mechanism involves disrupting microtubule formation and inducing G2/M cell cycle arrest and apoptosis, studies have also explored its impact on DNA damage signaling pathways, particularly concerning Checkpoint kinase 1 (CHK1) activation nih.govresearchgate.nettargetmol.com.

MMAE, once released intracellularly, binds to tubulin, blocking its polymerization and inhibiting microtubule formation nih.gov. This disruption leads to mitotic spindle assembly defects and subsequent cell cycle arrest in the M phase nih.gov. The cellular response to such mitotic stress can intersect with DNA damage response (DDR) pathways.

Research indicates that MMAE, when combined with ionizing radiation (IR), can enhance DNA damage signaling and CHK1 activation targetmol.com. This enhancement contributes to delaying tumor growth targetmol.com. CHK1 is a key kinase in the DDR pathway, primarily activated by ATR in response to single-strand breaks and replication stress revvity.comcellsignal.com. Activated CHK1 plays a critical role in mediating cell cycle checkpoints, particularly the G2/M checkpoint, to allow time for DNA repair before cells enter mitosis revvity.commedchemexpress.com. Phosphorylation of CHK1 at serine 345 is a marker of its activation upon DNA damage revvity.comcellsignal.com.

Studies investigating ADCs utilizing MMAE as a payload have observed the phosphorylation of CHK1, specifically at serine 345, as a marker of DNA damage induction or response semanticscholar.orgaacrjournals.org. For instance, an antibody-drug conjugate (DS-8201a) that includes a topoisomerase I inhibitor payload, in addition to its primary mechanism, also induced phosphorylation of CHK1 and Histone H2A.X, both markers of DNA damage aacrjournals.org. While this specific example involves a different payload in conjunction with an antibody, it highlights the potential for ADC mechanisms, which can include microtubule inhibition by MMAE, to influence DNA damage responses and CHK1 activation.

The precise mechanisms by which MMAE, primarily a microtubule poison, enhances DNA damage signaling and CHK1 activation are not as extensively documented as its direct effects on tubulin. However, the interplay between mitotic arrest and DNA damage response is a known area of cellular pharmacology. Mitotic dysfunction and prolonged mitotic arrest induced by agents like MMAE can lead to replication stress and DNA damage in subsequent cell cycles or even during the aberrant mitosis itself, thereby triggering DDR pathways and activating kinases like CHK1 medchemexpress.comrug.nl.

Linker Chemistry and Conjugation Strategies in Vcmmae Based Adcs

Design Principles of Valine-Citrulline (vc) Linkers

The valine-citrulline (vc) dipeptide linker is a protease-cleavable linker strategically designed for stability in systemic circulation and efficient cleavage within the intracellular environment of target cells. This dipeptide motif is specifically engineered to be a substrate for lysosomal enzymes, particularly cathepsin B, which are often upregulated in tumor cells. acs.orgbiorxiv.org Upon internalization of the ADC by the target cancer cell, the acidic environment of the lysosome and the presence of cathepsin B facilitate the hydrolytic cleavage of the amide bond between the valine and citrulline residues. nih.govashpublications.orgadcreview.com This cleavage event triggers the release of the active MMAE payload, or a derivative that quickly converts to the active form, within the tumor cell, thereby minimizing systemic exposure and reducing toxicity to healthy tissues. nih.govashpublications.org The design ensures that the potent cytotoxic activity of MMAE is primarily directed towards antigen-expressing cancer cells. ashpublications.org While initially thought to be solely cleaved by cathepsin B, studies have indicated that other cathepsins, including cathepsin S, L, and F, may also be involved in the cleavage mechanism of Val-Cit-PABC linkers. researchgate.net

Conjugation Methodologies

The process of attaching the VcMMAE linker-payload to the antibody is a critical step in ADC manufacturing, significantly impacting the resulting conjugate's homogeneity, stability, and therapeutic profile.

A widely employed method for conjugating VcMMAE to antibodies utilizes maleimide-thiol chemistry, targeting the thiol groups of cysteine residues. nih.govrsc.orgnih.govacs.orgmdpi.com In native IgG1 antibodies, interchain disulfide bonds connect the heavy and light chains. Controlled partial reduction of these disulfide bonds yields reactive free thiol groups on cysteine residues. rsc.orgnih.govtandfonline.commdpi.com A maleimide-functionalized VcMMAE linker-payload is then reacted with these free thiols, forming stable thioether bonds that covalently link the payload to the antibody. nih.govashpublications.orgnih.gov This method is relatively straightforward and has been successfully applied in the development of several approved ADCs. nih.gov However, this approach, often referred to as stochastic conjugation, typically results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached at different cysteine residues. rsc.orgnih.govtandfonline.com

The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated per antibody, is a critical quality attribute for ADCs. rsc.orgdrugtargetreview.com The DAR significantly influences the pharmacokinetics, efficacy, and safety of the ADC. rsc.orgaacrjournals.org Stochastic conjugation via cysteine residues typically yields a distribution of DAR species, commonly even numbers such as 0, 2, 4, 6, and 8, due to the nature of disulfide bond reduction. rsc.orgtandfonline.com While higher DARs might intuitively suggest increased potency, studies have shown that ADCs with a DAR of approximately 4 often exhibit improved in vivo performance compared to those with higher DARs, such as 8, partly due to factors like plasma clearance and potential aggregation issues associated with increased hydrophobicity at higher drug loads. nih.govaacrjournals.org Optimization efforts in VcMMAE conjugation often focus on controlling the reduction conditions and the drug-to-linker ratio during the reaction to target a desired average DAR, typically between 2 and 4, to balance efficacy and tolerability. nih.govnih.gov Analytical techniques such as Hydrophobic Interaction Chromatography (HIC) are crucial for characterizing the DAR distribution of the resulting conjugates. rsc.orgacs.org

To address the heterogeneity inherent in stochastic conjugation and gain better control over the DAR and conjugation sites, site-specific conjugation approaches have been developed. tandfonline.comnih.govmdpi.com These methods aim to attach the VcMMAE linker-payload at predetermined locations on the antibody, resulting in more homogeneous ADC preparations. One strategy involves engineering cysteine residues at specific sites on the antibody through mutagenesis, providing defined points for maleimide-thiol conjugation. nih.govtandfonline.com Another approach utilizes enzymatic methods, such as bacterial transglutaminase, which can catalyze the conjugation of modified linker-payloads to specific amino acid residues, like glutamine, at engineered or native sites on the antibody. tandfonline.cominnate-pharma.com Site-specific conjugation can lead to ADCs with precise DARs, such as DAR 2 or 4, and can potentially improve conjugate stability and therapeutic index compared to heterogeneous conjugates. nih.govinnate-pharma.comalphathera.com

Linker Stability and Impact on Off-Target Toxicity

The stability of the VcMMAE linker is paramount to ensure that the cytotoxic payload remains attached to the antibody during systemic circulation and is released primarily within the target tumor cells. Premature cleavage of the linker in the extracellular space can lead to the release of free MMAE, which can cause off-target toxicity to healthy tissues, thereby narrowing the therapeutic window of the ADC. acs.orgmdpi.comashpublications.org

The valine-citrulline linker is designed to be stable in the extracellular environment, where the concentration of lysosomal proteases like cathepsin B is significantly lower than within the lysosomes of target cells. nih.govashpublications.orgadcreview.com Studies have demonstrated that VcMMAE conjugates exhibit good stability in human plasma, with minimal release of free MMAE over several days. ashpublications.orgalmacgroup.com For instance, one study reported only a 2% release of MMAE after a 10-day incubation of a cAC10-vcMMAE conjugate in human plasma. ashpublications.org However, the stability of Val-Cit linkers can be influenced by extracellular enzymes. Research has shown that serine proteases, which can be secreted by certain cells including differentiating neutrophils, may contribute to the premature cleavage of the Val-Cit dipeptide in circulation, potentially leading to off-target toxicities like myelosuppression. acs.orgbiorxiv.org Additionally, while stable in human and cynomolgus monkey plasma, Val-Cit linkers have been found to be unstable in mouse plasma due to the activity of an extracellular carboxylesterase, posing a challenge for preclinical studies in mouse models. nih.gov Modifications to the linker design, such as the incorporation of a glutamic acid residue to form a glutamic acid-valine-citrulline tripeptide linker, have been explored to improve stability in mouse plasma while retaining cathepsin-mediated cleavage. nih.gov The stability of the maleimide (B117702) linkage itself can also be a factor, as maleimide-based conjugates have shown limited stability in blood circulation in some cases. mdpi.com

Premature Cleavage by Extracellular Enzymes

Despite the design for intracellular cleavage, a significant challenge with VcMMAE-based ADCs utilizing peptide linkers is their susceptibility to premature cleavage by extracellular enzymes during systemic circulation mdpi.comresearchgate.netnih.govnih.gov. This off-target cleavage can lead to the premature release of the highly potent MMAE payload into the bloodstream, resulting in systemic toxicity and a reduced therapeutic index mdpi.comresearchgate.netnih.gov.

Extracellular enzymes, such as serine proteases including serine elastase and carboxylesterases like Ces1C, have been identified as contributors to the premature cleavage of the Val-Cit linker researchgate.netacs.orgscispace.com. This unintended cleavage can cause damage to normal tissues and is considered a major factor contributing to dose-limiting toxicities observed with some vcMMAE-conjugated ADCs, such as myelosuppression (including neutropenia, thrombocytopenia, and anemia) mdpi.comresearchgate.netnih.gov. Studies have shown that serine elastase, secreted in part by differentiating neutrophils, can liberate the payload from vcMMAE ADCs, potentially leading to the death of bone marrow-resident neutrophil precursors researchgate.net.

Strategies for Improved In Vivo Stability (e.g., Tandem-Cleavage Linkers)

To address the issue of premature cleavage and improve the in vivo stability and tolerability of VcMMAE-based ADCs, researchers have explored various strategies, including the development of modified linker designs mdpi.comresearchgate.netnih.gov. One promising approach is the implementation of tandem-cleavage linkers mdpi.comresearchgate.netnih.govnih.gov.

Tandem-cleavage linkers are designed to require two sequential enzymatic cleavage events to effectively release the cytotoxic payload researchgate.netnih.govnih.gov. This multi-step cleavage mechanism aims to provide an additional layer of stability in the extracellular environment. An example of this strategy involves incorporating a temporary hydrophilic protecting group, such as a β-glucuronide moiety, into the linker structure mdpi.comresearchgate.netnih.govnih.gov. This group is stable in circulation but is cleaved upon internalization by lysosomal enzymes like β-glucuronidases, which are often upregulated in malignant cells researchgate.netnih.gov. After the removal of the protecting group, the peptide linker becomes accessible for cleavage by lysosomal proteases like cathepsin B, leading to payload release within the target cell nih.gov.

Studies comparing ADCs with tandem-cleavage linkers to those with conventional mono-cleavage linkers (like the standard vcMMAE vedotin construct) have demonstrated improved in vivo stability and tolerability mdpi.comresearchgate.netnih.govacs.org. For instance, in rat studies, ADCs utilizing tandem-cleavage linkers showed dramatically improved tolerability in the hematopoietic compartment and negligible effects on bone marrow-derived cells compared to those with conventional linkers, suggesting reduced off-target toxicity mdpi.comresearchgate.netnih.govacs.org. These findings highlight that linker stability plays a crucial role in the efficacy and tolerability of ADCs and that tandem-cleavage linkers offer a means to potentially improve the therapeutic index nih.govacs.org.

Research findings indicate that while conventional Val-Cit-PABC linkers show good stability in human serum, their susceptibility to certain extracellular enzymes in other species, such as carboxylesterase 1C in mouse plasma or human neutrophil elastase, underscores the need for improved designs to enhance circulating stability and reduce off-target effects mdpi.comacs.orgscispace.com. Modifications to the linker structure, including the incorporation of hydrophilic groups or the use of alternative peptide sequences and cleavage mechanisms, are being investigated to achieve more selective cleavage and minimize premature payload release at non-tumor sites mdpi.comresearchgate.netacs.org.

Here is a conceptual representation of the difference in cleavage mechanisms:

Linker TypeCleavage Mechanism in LysosomeExtracellular StabilityOff-Target Toxicity Risk
Mono-cleavage (e.g., Val-Cit)Single enzymatic cleavage (e.g., Cathepsin B)Moderate (susceptible to extracellular enzymes)Higher (due to premature release)
Tandem-cleavageTwo sequential enzymatic cleavagesImproved (protected in circulation)Lower (reduced premature release)

This table illustrates the theoretical advantage of tandem-cleavage linkers in enhancing stability and potentially reducing off-target toxicity compared to traditional mono-cleavage Val-Cit linkers used in VcMMAE conjugates.

Preclinical Efficacy Studies of Vcmmae Containing Adcs

In Vitro Cytotoxicity Assessments

In vitro studies are crucial for evaluating the direct cytotoxic effects of vcMMAE-containing ADCs on cancer cell lines, assessing their potency, selectivity, and the influence of target antigen expression levels.

Potency and Selectivity against Target-Positive Cell Lines

VcMMAE-based ADCs have shown potent and selective cytotoxicity against cell lines expressing the targeted antigen. For instance, rituximab-vcMMAE, targeting CD20, demonstrated potent cytotoxic activity against CD20-positive Raji cells while showing significantly less activity against CD20-negative MOLT-4 cells. tandfonline.comtandfonline.com Similarly, an anti-CD22-vcMMAE conjugate exhibited potent and specific in vitro cytotoxicity across a panel of CD22-positive NHL cell lines. nih.govescholarship.org cAC10-vcMMAE, targeting CD30, was highly potent and selective against CD30-positive tumor lines, with IC50 values typically below 10 ng/mL, and was over 300-fold less active against antigen-negative cells. ashpublications.org An anti-CD19 MMAE-based ADC, hBU12-vcMMAE, also showed potent cytotoxic effects in most CD19-positive tumor cell lines tested. ashpublications.org

Concentration-Dependent Cell Death

Studies consistently show that vcMMAE-containing ADCs induce cell death in a concentration-dependent manner in target-positive cell lines. tandfonline.comscispace.com For example, rituximab-vcMMAE induced cell death in Raji cells in a dose-dependent fashion. tandfonline.com Unconjugated MMAE itself also exhibits concentration-dependent cytotoxicity against various cancer cell lines, including breast cancer (SKBR3) and kidney (HEK293) cells, at nanomolar concentrations. scispace.comsbmu.ac.ir

Impact of Antigen Expression Levels on Cytotoxicity

While target antigen expression is necessary for the selective delivery of the ADC, the degree of cytotoxicity does not always directly correlate with antigen expression levels. nih.govescholarship.org For example, with an anti-CD22-vcMMAE ADC, while toxicity was dependent on CD22 expression, the level of cytotoxicity did not correlate with CD22 expression levels across different NHL cell lines. nih.govescholarship.org This suggests that the high potency of the MMAE payload might allow for lower target expression thresholds to achieve cytotoxic effects. nih.govescholarship.org However, the efficiency of MMAE delivery by the ADC may vary between antigen-positive cells. ashpublications.org In some cases, cell lines with lower antigen expression have shown higher sensitivity to the ADC, suggesting that factors beyond just expression levels, such as receptor internalization and intracellular trafficking, play a significant role in ADC potency. aacrjournals.org

Here is a table summarizing representative in vitro cytotoxicity data:

ADC (Target)Cell Line (Antigen Status)IC50 (ng/mL)Selectivity vs. Antigen-Negative CellsCitation
Rituximab-vcMMAE (CD20)Raji (CD20+)PotentHigh (several orders of magnitude less sensitive) tandfonline.comtandfonline.com
Rituximab-vcMMAE (CD20)MOLT-4 (CD20-)Low/Negligible- tandfonline.comtandfonline.com
Anti-CD22-vcMMAE (CD22)CD22+ NHL cell lines20 - 284Specific nih.govescholarship.org
cAC10-vcMMAE (CD30)CD30+ tumor lines< 10 (0.5 - 9.9 range)> 300-fold less active ashpublications.org
cAC10-vcMMAE (CD30)Antigen-negative lines> 3000- ashpublications.org
hBU12-vcMMAE (CD19)CD19+ tumor cell linesPotentAntigen-dependent ashpublications.org

In Vivo Antitumor Activity in Xenograft Models

Preclinical in vivo studies using xenograft models have demonstrated the significant antitumor activity of vcMMAE-containing ADCs against various malignancies.

Efficacy in Non-Hodgkin Lymphoma (NHL) Models (e.g., CD22, CD30, CD79b targets)

VcMMAE-based ADCs targeting antigens expressed on NHL cells have shown potent efficacy in xenograft models. An anti-CD22-vcMMAE ADC induced durable complete responses in nearly all mice in xenograft models representing resistant subtypes of human NHL, such as transformed follicular and mantle cell lymphoma. nih.govescholarship.org A single dose of this ADC at 7.5 mg/kg led to complete, durable tumor remission in all mice with DoHH2 xenografts and in 9 out of 10 mice with Granta xenografts. nih.gov Anti-CD79b-vc-MMAE has also been shown to be significantly more effective than standard-of-care regimens in three NHL xenograft models. tandfonline.com Furthermore, rituximab-vcMMAE demonstrated efficacy in stringent xenograft models of CD20-positive lymphoma. tandfonline.com cAC10-vcMMAE was efficacious in SCID mouse xenograft models of anaplastic large cell lymphoma or Hodgkin disease at doses as low as 1 mg/kg. ashpublications.org

Efficacy in Breast Cancer Models (e.g., HER2, Nectin-4 targets)

VcMMAE-containing ADCs have also shown promise in breast cancer models. An anti-nectin-4-directed ADC, N41mab–vcMMAE, demonstrated in vivo antitumor activity in cell line and patient-derived xenograft models of primary and metastatic triple-negative breast cancer. nih.govmdpi.com Another anti-nectin-4 ADC, AGS-22M6E (also a vcMMAE conjugate), exhibited dose-dependent antitumor activity in breast cancer xenografts, leading to tumor regression at higher doses. aacrjournals.org A novel ADC utilizing an anti-core 2 O-glycans antibody (PB-223) conjugated to vcMMAE showed anti-tumor activity in OV-90 subcutaneous xenograft models, including those derived from breast cancer. biospace.com

Here is a table summarizing representative in vivo efficacy data in xenograft models:

ADC (Target)Cancer Type (Model)Key FindingCitation
Anti-CD22-vcMMAE (CD22)NHL (Transformed follicular, Mantle cell lymphoma)Durable complete response in nearly all mice with a single dose. nih.govescholarship.org
Anti-CD22-vcMMAE (CD22)NHL (DoHH2, Granta 519 xenografts)Complete, durable tumor remission (DoHH2); potent efficacy (Granta 519). nih.govescholarship.org
Anti-CD79b-vc-MMAE (CD79b)NHL xenograftsSignificantly more effective than standard-of-care regimens. tandfonline.com
Rituximab-vcMMAE (CD20)CD20-positive lymphoma xenograftsEfficacious in stringent models. tandfonline.com
cAC10-vcMMAE (CD30)Anaplastic large cell lymphoma, Hodgkin disease xenograftsEfficacious at doses as low as 1 mg/kg. ashpublications.org
N41mab–vcMMAE (Nectin-4)Triple-negative breast cancer xenograftsDemonstrated in vivo antitumor activity. nih.govmdpi.com
AGS-22M6E (Nectin-4)Breast cancer xenograftsDose-dependent antitumor activity, including tumor regression at higher doses. aacrjournals.org
PB-vcMMAE-5 (Core 2 O-glycans)OV-90 subcutaneous xenografts (includes breast cancer)Exhibited anti-tumor activity. biospace.com

Efficacy in Other Solid Tumor Models (e.g., Renal Cell Carcinoma, Melanoma)

VcMMAE-containing ADCs have shown efficacy in preclinical models of solid tumors beyond hematological malignancies. In melanoma, CR011-vcMMAE, an ADC targeting glycoprotein (B1211001) NMB (GPNMB), has been investigated. GPNMB is an antigen frequently expressed in melanoma. Preclinical studies indicated that CR011-vcMMAE inhibited the growth of GPNMB-expressing melanoma cell lines in vitro and induced dose-dependent tumor regression in melanoma xenograft models. researchgate.netascopubs.org Clinical evaluation in patients with advanced melanoma also suggested some degree of tumor shrinkage, with higher GPNMB expression correlating with observed activity. researchgate.netascopubs.org

While direct preclinical data specifically for VcMMAE in renal cell carcinoma (RCC) was not extensively detailed in the search results, related auristatin payloads linked via similar cleavable linkers have shown activity in RCC models. For instance, an anti-CD70 antibody conjugated to monomethyl auristatin F (MMAF), a closely related analog to MMAE, demonstrated efficacy in various renal cell carcinoma models. biomolther.org This suggests the potential applicability of auristatin-based payloads, including VcMMAE, in this tumor type, although specific VcMMAE-ADC data in RCC preclinical models were not prominently featured.

Complete and Durable Tumor Remission

A significant finding in the preclinical assessment of VcMMAE-containing ADCs is their ability to induce complete and durable tumor remission in various animal models. Studies utilizing HB22.7-vcMMAE, an ADC targeting CD22, in non-Hodgkin lymphoma (NHL) xenografts demonstrated remarkable efficacy. A single administration of HB22.7-vcMMAE led to complete, durable tumor remission in a high percentage of mice bearing DoHH2 and Granta xenografts. nih.govescholarship.org Specifically, complete remission was observed in all mice with DoHH2 xenografts and in 9 out of 10 mice with Granta xenografts following a single dose of 7.5 mg/kg. nih.govescholarship.org

Further evidence of complete remission comes from studies with cAC10-vcMMAE in Karpas 299 tumor-bearing mice. Treatment with cAC10-vcMMAE resulted in tumor regression, with some instances of complete remission that were maintained for a notable duration of up to 4 weeks. aacrjournals.orgaacrjournals.org A single dose of 1 mg/kg of cAC10-vcMMAE was also reported to result in complete remission of Karpas-299 tumors implanted in SCID mice. researchgate.net These results underscore the potent anti-tumor activity and the potential for long-lasting responses achievable with VcMMAE-based ADCs in sensitive tumor models.

Combinatorial Approaches with VcMMAE-ADCs

Strategies combining VcMMAE-containing ADCs with other therapeutic modalities or incorporating VcMMAE into multi-payload constructs are being explored to enhance anti-tumor efficacy and overcome potential resistance mechanisms.

Combinatorial Approaches with VcMMAE-ADCs

Combination with Ionizing Radiation

The combination of VcMMAE-containing ADCs with ionizing radiation (IR) has shown synergistic effects in preclinical studies. MMAE, the cytotoxic payload of VcMMAE, has been demonstrated to sensitize cancer cells to IR, leading to decreased clonogenic survival and increased DNA double-strand breaks. medchemexpress.comglpbio.combiocrick.com

Dual-Payload Antibody-Drug Conjugates

The development of dual-payload ADCs incorporating VcMMAE is an emerging strategy to potentially improve therapeutic outcomes. A novel dual-payload ADC, Tmab-VcMMAE-SMCC-DM1, has been constructed by conjugating trastuzumab, an anti-HER2 antibody, with two different payloads: VcMMAE and SMCC-DM1 (Mertansine, a maytansinoid, linked via SMCC). nih.govresearchgate.netnih.gov

This dual conjugate was designed to target HER2-expressing breast and colon cancer cells. Preclinical evaluation indicated that Tmab-VcMMAE-SMCC-DM1 exhibited a synergistic and superior cytotoxic effect on these cancer cells compared to trastuzumab alone or likely single-payload conjugates. nih.govresearchgate.netnih.gov This approach, combining VcMMAE with another cytotoxic agent like DM1 within a single ADC, demonstrates the potential to enhance cell killing and potentially address mechanisms of resistance that might limit the efficacy of single-payload ADCs.

Table 1: Preclinical Efficacy of Selected VcMMAE-Containing ADCs

ADCTarget AntigenTumor Model (Preclinical)Key FindingCitation
HB22.7-vcMMAECD22Non-Hodgkin Lymphoma (DoHH2, Granta)Complete, durable remission in high percentage of mice nih.govescholarship.org
cAC10-vcMMAECD30Non-Hodgkin Lymphoma (Karpas 299)Tumor regression, complete remission in some cases aacrjournals.orgaacrjournals.org
CR011-vcMMAEGPNMBMelanomaInhibition of cell growth, tumor regression researchgate.netascopubs.org
7H5-VcMMAETIP1Non-Small Cell Lung Cancer (NSCLC)Sensitization to radiation, improved tumor control nih.govresearchgate.net

Table 2: Examples of Dual-Payload ADCs Incorporating VcMMAE

Dual-Payload ADCAntibodyPayloadsTarget AntigenKey Finding (Preclinical)Citation
Tmab-VcMMAE-SMCC-DM1TrastuzumabVcMMAE, SMCC-DM1HER2Synergistic and superior cytotoxicity nih.govresearchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Characterization of Vcmmae Adcs

Antibody-Conjugated MMAE (acMMAE) Pharmacokinetics

The pharmacokinetics of acMMAE reflect the disposition of the intact or partially deconjugated ADC molecule circulating in the bloodstream. Studies involving multiple VcMMAE ADCs have shown remarkable similarity in acMMAE PK profiles at similar dose levels, such as 2.4 mg/kg. The PK of acMMAE for some ADCs appears to approach linearity at certain doses, while others exhibit apparent dose-independent clearance over the tested dose ranges. The exposure of acMMAE has been shown to strongly correlate with total antibody exposure for various VcMMAE ADCs.

Unconjugated MMAE Pharmacokinetics

Unconjugated MMAE is the free cytotoxic payload that has been released from the ADC. While VcMMAE linkers are designed for cleavage primarily within target cells by lysosomal proteases like Cathepsin B, some level of premature cleavage can occur in systemic circulation. Plasma concentrations of unconjugated MMAE are typically low relative to those of acMMAE and total antibody following ADC administration. Studies have reported mean Cmax values for unconjugated MMAE that are significantly lower than those for acMMAE. There is often an apparent delay in reaching the maximum concentration of unconjugated MMAE in plasma, with median time to Cmax of approximately 2-3 days post-infusion observed in some studies. The unconjugated MMAE appears to exhibit dose-proportional PK for various VcMMAE ADCs, although inter-subject variability can be relatively large. The mean terminal half-lives of unconjugated MMAE are generally within a range similar to that of acMMAE and total antibody, though sometimes numerically shorter, with mean values ranging from 3.0 to 5.0 days across different ADCs in one study.

Exposure-Response Relationships in Efficacy and Safety

Exposure-response (E-R) analyses are critical for understanding the relationship between the systemic exposure of ADC analytes and clinical outcomes, including efficacy and safety. For VcMMAE ADCs, efficacy endpoints have shown a good correlation with acMMAE exposure. In contrast, the correlation between efficacy and unconjugated MMAE exposure has been less evident or not observed over the tested dose ranges. While safety endpoints can be influenced by various factors, some studies suggest that certain adverse events may correlate with acMMAE exposure, while others, such as peripheral neuropathy, have also been correlated with antibody-conjugated MMAE levels. The toxicity of the payload is often considered dose-limiting, and exposure-response analyses for safety should ideally include all relevant ADC analytes. However, some evidence suggests that circulating ADC levels might be a better exposure metric for certain adverse events than the unconjugated payload.

Cellular Pharmacokinetics of VcMMAE and its Derivatives

The cellular pharmacokinetics of VcMMAE-ADCs involve the processes of cellular binding, internalization, intracellular trafficking, drug release, and potential efflux. These processes determine the concentration of the active payload within the target cell, which is crucial for mediating the cytotoxic effect.

Following binding to the target antigen on the cell surface, VcMMAE-ADCs are internalized, typically through receptor-mediated endocytosis. The rate and extent of intracellular accumulation of the ADC are influenced by factors such as the level of antigen expression on the cell surface and the internalization rate of the antibody-antigen complex. Studies using tool ADCs like trastuzumab-vc-MMAE (T-vc-MMAE) have shown significantly higher intracellular accumulation of unconjugated drug, total drug, and antibody in cell lines with high target antigen expression compared to those with low expression. Despite potential recycling of the internalized antibody back to the cell surface, intracellular accumulation of the ADC can continue to increase over time.

The valine-citrulline linker in VcMMAE-ADCs is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, after the ADC is trafficked to the lysosomes within the cell. This cleavage releases the active MMAE payload. The kinetics of intracellular drug release are dependent on the efficiency of lysosomal trafficking and the activity of the cleaving enzymes. Compared to the accumulation of the intact antibody within the cell, the formation of released drug is typically delayed, reflecting the time required for endo-lysosomal trafficking and subsequent proteolytic cleavage of the linker. Studies have shown that high intracellular concentrations of released MMAE can be achieved within target cells, significantly exceeding the initial extracellular ADC concentration. The rate and extent of MMAE release from VcMMAE-ADCs can be influenced by factors such as the presence and activity of proteases.

Data Table: Summary of Pharmacokinetic Analytes in VcMMAE ADCs

AnalyteDescriptionTypical Measurement MethodKey PK ParametersCorrelation with EfficacyCorrelation with Safety
Antibody-Conjugated MMAE (acMMAE)ADC with at least one MMAE molecule conjugated.ELISA, LC-MS/MSCmax, AUC, Half-life, ClearanceStrong correlationCorrelates with some AEs
Total AntibodySum of conjugated, partially deconjugated, and unconjugated antibody.ELISACmax, AUC, Half-life, ClearanceStrong correlation with acMMAE exposureShould be explored
Unconjugated MMAEFree MMAE payload released from the ADC.LC-MS/MSCmax, AUC, Half-life, Time to Cmax, ClearanceLess evident or no correlationCorrelates with some AEs

Data Table: Illustrative Pharmacokinetic Parameters from a Study of VcMMAE ADCs (at 2.4 mg/kg dose)

AnalyteMean Cmax Range (Across 8 ADCs)Median Tmax (Across 8 ADCs)Mean Terminal Half-life Range (Across 8 ADCs)
acMMAE> 100-fold higher than unconjugated MMAENot specified in detail for acMMAE in snippetSimilar to total antibody and unconjugated MMAE
Total AntibodyNot specified in detail in snippetNot specified in detail in snippetSimilar to acMMAE and unconjugated MMAE
Unconjugated MMAE3.15 – 7.01 ng/mL~2-3 days3.0 – 5.0 days

Cellular Binding and Retention

The cellular binding and retention of VcMMAE, primarily in the context of Antibody-Drug Conjugates (ADCs) utilizing the valine-citrulline (vc) linker conjugated to monomethyl auristatin E (MMAE), are critical determinants of their efficacy and selectivity. The mechanism hinges on the specific binding of the antibody component of the ADC to target antigens expressed on the surface of cancer cells. This initial binding is a key step that facilitates the subsequent internalization of the ADC into the target cell nih.govmit.edu.

Following binding, the ADC-antigen complex is internalized into the cell, predominantly through receptor-mediated endocytosis nih.govmit.edumdpi.com. This process leads to the formation of endosomes containing the ADC. The endosomes then mature and fuse with lysosomes, where the acidic environment and the presence of proteolytic enzymes, particularly cathepsin B, facilitate the cleavage of the valine-citrulline linker osf.iobldpharm.comwikipedia.orgresearchgate.net. This cleavage releases the active cytotoxic payload, MMAE, into the lysosomal compartment osf.iobldpharm.comwikipedia.orgresearchgate.net.

Studies have demonstrated that the antibody component of VcMMAE-ADCs retains its binding capacity to target cells after conjugation. For instance, research on rituximab-vcMMAE showed that its binding to CD20-positive cells was comparable to that of unconjugated rituximab, indicating that the conjugation process did not significantly impair the antibody's specific binding to the cell surface antigen tandfonline.comresearchgate.net. Similarly, an anti-CD30-vcMMAE conjugate, cAC10-vcMMAE, exhibited comparable binding to CD30+ cells as the parental antibody ashpublications.org. An anti-TIM-1-vcMMAE conjugate also showed rapid internalization by cells in vitro adcreview.com.

Upon release from the ADC within the lysosome, unconjugated MMAE must then translocate into the cytoplasm to exert its cytotoxic effect by inhibiting tubulin polymerization osf.iowikipedia.orgadcreview.com. The lipophilic nature of MMAE is thought to facilitate its diffusion out of the lysosome into the cytoplasm pnas.org.

The cellular retention of MMAE after cleavage is influenced by its intracellular binding to its target, tubulin. The strong intracellular binding of MMAE to tubulin is believed to contribute significantly to its retention within the cell, with studies showing significant retention of MMAE within cells for up to 24 hours nih.govresearchgate.net. Mathematical models characterizing the cellular pharmacokinetics of ADCs like trastuzumab-vc-MMAE have incorporated parameters for intracellular degradation of the ADC and the release and efflux of unconjugated drug, highlighting the importance of these processes in determining intracellular drug exposure nih.govresearchgate.net.

Research has also investigated the efficiency of internalization for different VcMMAE-ADCs and the factors influencing it. For example, studies with hBU12-vcMMAE, an anti-CD19 ADC, examined internalization kinetics by measuring the disappearance of conjugates from the cell surface ashpublications.org. The majority of hBU12-vcMMAE conjugates internalized on certain cell lines within a few hours ashpublications.org. The level of target antigen expression can influence ADC uptake, although a direct correlation between antigen expression levels and ADC potency is not always observed ashpublications.org. Alternative internalization mechanisms, such as caveolin-mediated endocytosis, have also been suggested for some ADCs, which could impact the efficiency of cellular uptake mdpi.comdovepress.com.

Detailed research findings often involve quantitative analysis of cellular processing. Studies measuring intracellular concentrations of the total antibody, total drug (conjugated and unconjugated), and unconjugated drug over time provide insights into the rates of internalization, degradation, and drug release. For instance, a study on trastuzumab-vc-MMAE observed higher intracellular exposures of unconjugated drug, total drug, and total antibody in high-HER2-expressing cells compared to low-HER2-expressing cells when incubated with the ADC nih.govresearchgate.net.

The following table summarizes representative data points related to cellular binding and internalization from various studies involving VcMMAE-ADCs:

ADC ConjugateTarget AntigenCell Line(s) StudiedKey Finding related to Binding/InternalizationSource
Rituximab-vcMMAECD20Raji (CD20+)Binding comparable to unconjugated rituximab. tandfonline.comresearchgate.net
cAC10-vcMMAECD30Karpas 299 (CD30+)Binding comparable to parental antibody cAC10. ashpublications.org
Anti-TIM-1-vcMMAETIM-1Caki-1, IGROV-1, ACHNRapid internalization observed in vitro. adcreview.com
Trastuzumab-vc-MMAEHER2N87 (high HER2), GFP-MCF7 (low HER2)Higher intracellular exposure in high HER2 cells. nih.govresearchgate.net
hBU12-vcMMAECD19Ramos, Nalm-6 (CD21low), Raji, Daudi (CD21high)Majority internalized within 2 hours on CD21low cells. ashpublications.org
IMAB027-vcMMAECLDN6CLDN6+ OC and TC cellsBinds robustly to, and is internalized by, cell lines expressing CLDN6. aacrjournals.org
Anti-Amphiregulin-MMAECleaved AmphiregulinMCF7Internalization dependent on presence of cell surface cleaved Amphiregulin. biorxiv.org
HB22.7–vcMMAECD22CD22+ NHL cell linesRetained binding to Ramos NHL cells; exhibited potent cytotoxicity. nih.gov
T-Fc-vcMMAEFGFR1FGFR1+ and FGFR1- cellsInhibition of N-glycosylation reduced cellular uptake; retained binding. researchgate.net

The retention of the active payload, MMAE, intracellularly after cleavage is crucial for its sustained effect on tubulin and subsequent induction of cell death wikipedia.orgadcreview.com. The ability of MMAE to bind to tubulin and disrupt microtubule formation is the primary mechanism by which it exerts its cytotoxic activity osf.iowikipedia.orgresearchgate.net. The cellular binding and retention characteristics of VcMMAE-ADCs are therefore directly linked to their ability to selectively deliver a potent cytotoxic payload to target cells and maintain sufficient intracellular concentrations to achieve a therapeutic effect.

Mechanisms of Resistance to Vcmmae Containing Adcs and Overcoming Strategies

Antigen-Related Resistance

Antigen-related resistance mechanisms primarily impact the initial steps of ADC action, namely the binding of the antibody component to the target antigen on the cancer cell surface and the subsequent internalization of the ADC-antigen complex.

Changes in Antigen Expression (e.g., loss or heterogeneity)

A primary mechanism of resistance to ADCs, including those containing vcMMAE, involves alterations in the expression of the target antigen on the surface of cancer cells. This can manifest as a downregulation or complete loss of the antigen, which directly reduces the number of binding sites available for the ADC. nih.govnih.govoaepublish.comresearchgate.netmdpi.comtandfonline.comrevvity.comresearchgate.netnih.govmdpi.com This decreased binding limits the amount of ADC delivered to the tumor cells, thereby diminishing its cytotoxic effect. nih.govresearchgate.netmdpi.comtandfonline.com

Tumor heterogeneity, where there is variation in antigen expression levels across different cancer cells within a single tumor, also contributes to resistance. nih.govoaepublish.commdpi.com Cells with low or absent antigen expression are less effectively targeted by the ADC and can survive treatment, potentially leading to tumor relapse with a predominantly antigen-negative population. This adaptive mechanism can result from genetic mutations, epigenetic modifications, or the selective outgrowth of pre-existing antigen-low or negative cell clones under the selective pressure of ADC therapy. nih.govoaepublish.com Antigen shedding, where the extracellular domain of the target protein is cleaved and released from the cell surface, can also reduce the available antigen for ADC binding and contribute to resistance. nih.govoaepublish.comnih.govmdpi.com

Impaired ADC Internalization and Trafficking

Following binding to the target antigen, ADCs must be internalized by the cancer cell to release the cytotoxic payload intracellularly. Impairments in this internalization process or subsequent intracellular trafficking can lead to resistance. nih.govoaepublish.comresearchgate.netmdpi.comtandfonline.comresearchgate.netmdpi.comaacrjournals.orgmabdesign.fr Alterations in the endocytic pathways responsible for taking the ADC-antigen complex into the cell, such as reduced expression of endocytic receptors or modifications in the endocytic machinery, can prevent efficient ADC uptake. nih.govoaepublish.com

Furthermore, even if internalized, the ADC-antigen complex must traffic correctly to the lysosomes, where the cleavable linker is typically cleaved by lysosomal enzymes to release the active MMAE payload. nih.govoaepublish.comresearchgate.netmdpi.comtandfonline.comaacrjournals.orgmabdesign.fr Defects in this intracellular trafficking, such as misrouting of the ADC to non-lysosomal compartments or rapid recycling of the ADC-antigen complex back to the cell surface, can significantly reduce the amount of payload delivered to the cytosol, where it exerts its cytotoxic effect. nih.govoaepublish.comresearchgate.netmdpi.comtandfonline.comaacrjournals.orgmabdesign.fr Studies investigating the anti-CD19 ADC hBU12-vcMMAE, for instance, examined internalization kinetics and trafficking as potential factors influencing potency. ashpublications.org

Payload-Related Resistance

Payload-related resistance mechanisms involve the ability of cancer cells to tolerate or inactivate the cytotoxic payload (MMAE) once it has been released inside the cell.

Upregulation of Drug Efflux Transporters (e.g., P-glycoprotein/MDR-1)

A well-established mechanism of resistance to MMAE-containing ADCs is the upregulation of drug efflux transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, also known as multidrug resistance protein 1 (MDR-1). nih.govoaepublish.comresearchgate.nettandfonline.comresearchgate.netnih.govmdpi.comaacrjournals.orgamegroups.orgresearchgate.netnih.govaacrjournals.org MMAE is a substrate for P-gp. aacrjournals.orgresearchgate.netaacrjournals.org Upregulation of these transporters leads to increased active pumping of the released MMAE out of the cancer cell, reducing its intracellular concentration below cytotoxic levels. nih.govoaepublish.comresearchgate.nettandfonline.comresearchgate.netnih.govaacrjournals.org

Research on an anti-nectin-4 ADC, N41mab-vcMMAE, in a preclinical breast cancer model demonstrated that resistance developed after long-term treatment was associated with significant upregulation of ABCB1 expression, leading to increased P-gp levels. aacrjournals.orgresearchgate.netnih.govaacrjournals.org This overexpression was linked to focal gene amplification. aacrjournals.orgnih.govaacrjournals.org

Research Findings on P-gp Mediated Resistance to N41mab-vcMMAE:

MechanismObservation in Resistant Cells/TumorsImpact on ADC SensitivityOvercoming StrategyOutcome with StrategySource
Upregulation of Drug Efflux TransportersUpregulation of ABCB1 expression (encoding MDR-1/P-gp) via amplificationReduced sensitivityCombination with P-gp inhibitors (e.g., tariquidar)Restored sensitivity in vitro and induced tumor regression in vivo aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Data based on preclinical studies with N41mab-vcMMAE.

Studies showed that sensitivity to N41mab-vcMMAE in these resistant models could be restored in vitro by co-administering pharmacologic inhibitors of P-gp, such as tariquidar (B1662512) or zosuquidar (B1662489). aacrjournals.orgresearchgate.netnih.govaacrjournals.org Furthermore, combining N41mab-vcMMAE with tariquidar in vivo in mice bearing resistant tumors was well-tolerated and induced rapid tumor regression, suggesting that P-gp inhibition can be a viable strategy to overcome this form of resistance. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Lysosomal Degradation Defects

For ADCs employing cleavable linkers like the vc linker in vcMMAE, the release of the active payload relies on the proper functioning of the lysosomal pathway. Defects in lysosomal degradation can lead to resistance. nih.govoaepublish.comresearchgate.nettandfonline.commdpi.comaacrjournals.orgmabdesign.fr This can include alterations in lysosomal pH, which can impair the activity of lysosomal enzymes (such as cathepsin B, which cleaves the valine-citrulline linker) responsible for releasing the payload. researchgate.netaacrjournals.org

If the ADC is not efficiently degraded within the lysosome, the payload remains attached to the antibody or a linker-antibody fragment, preventing its diffusion into the cytosol to reach its target. Accumulation of ADCs within dysfunctional lysosomes has been observed in some resistant cell lines. researchgate.netaacrjournals.org

Mutations in the Payload Target

Resistance can also arise from alterations or mutations in the intracellular target of the cytotoxic payload. MMAE exerts its cytotoxic effect by binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov While the search results did not specifically detail mutations in tubulin as a direct resistance mechanism to MMAE-containing ADCs, the general principle of payload target alteration leading to resistance is recognized for ADCs. nih.govoaepublish.comrevvity.comresearchgate.net Alterations in microtubule composition have been mentioned as a factor in ADC resistance, which could potentially impact MMAE binding or activity. aacrjournals.org Resistance mechanisms involving mutations in the target of other ADC payloads, such as mutations in topoisomerase I (TOP1) leading to resistance to TOP1 inhibitor-based ADCs, illustrate this type of resistance. nih.govoaepublish.comrevvity.comresearchgate.net

Tumor Microenvironment (TME) Contributions to Resistance

The tumor microenvironment (TME) plays a significant role in influencing the response to VcMMAE-containing ADCs and contributing to resistance. The TME encompasses a complex network of cells, extracellular matrix (ECM), and signaling molecules that can impact ADC delivery, internalization, and payload activity frontiersin.org. Physical barriers within the TME, such as the dense ECM structure, can impede the penetration and distribution of large ADC molecules into the tumor tissue, limiting their access to target cells amegroups.orgresearchgate.net. Studies using 3D spheroid models, which better mimic the in vivo TME architecture compared to 2D cultures, have shown reduced sensitivity to VcMMAE ADCs, suggesting that the compact nature of the TME contributes to resistance, potentially due to impaired penetration biorxiv.org.

Furthermore, the cellular components of the TME, including immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can foster an environment that promotes tumor evasion researchgate.net. While the primary mechanism of action for VcMMAE ADCs involves direct tumor cell killing, the TME can influence this process. Tumor-associated macrophages (TAMs), for instance, have been suggested to potentially contribute to ADC processing through FcγR interactions in preclinical models, which could impact drug release within the TME aacrjournals.org. Resistance can arise from intrinsic factors within the TME or acquired adaptations in response to ADC exposure nih.gov. Tumor heterogeneity, where antigen expression varies across tumor cells, is compounded by the TME, leading to inconsistent targeting nih.gov.

Strategies to Overcome Resistance

Addressing resistance to VcMMAE-containing ADCs requires multifaceted approaches targeting different mechanisms. Several strategies are being explored to enhance the effectiveness of these ADCs and overcome acquired or intrinsic resistance.

Combination with P-gp Pharmacologic Inhibitors

One significant mechanism of resistance to VcMMAE ADCs involves the upregulation of efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene aacrjournals.orgresearchgate.netnih.govresearchgate.net. P-gp actively pumps the released MMAE payload out of cancer cells, reducing its intracellular concentration below cytotoxic levels. Preclinical studies have demonstrated that pharmacologic inhibitors of P-gp can restore sensitivity to VcMMAE ADCs in resistant tumor models aacrjournals.orgresearchgate.netnih.govresearchgate.net.

Studies using an enfortumab vedotin (an anti-Nectin-4 ADC utilizing VcMMAE) like ADC (N41mab-vcMMAE) in a preclinical breast cancer model showed that resistance developed after long-term treatment was associated with upregulation of ABCB1 expression and high P-gp protein levels aacrjournals.orgresearchgate.netnih.gov. Treatment with third-generation P-gp inhibitors such as tariquidar, elacridar, and zosuquidar restored the sensitivity of these resistant cells to N41mab-vcMMAE in vitro, with IC50 values similar to those of sensitive cells aacrjournals.orgresearchgate.net.

Furthermore, the combination of tariquidar with N41mab-vcMMAE was evaluated in vivo and found to be well-tolerated, inducing rapid regression of ADC-resistant tumors in mice aacrjournals.orgresearchgate.netnih.govdntb.gov.ua. This suggests that combining VcMMAE ADCs with P-gp inhibitors holds potential as a strategy to overcome efflux-mediated resistance.

P-gp Inhibitor Effect on VcMMAE ADC Sensitivity in Resistant Cells (In Vitro)
Tariquidar Restored sensitivity aacrjournals.orgresearchgate.net
Elacridar Restored sensitivity aacrjournals.orgresearchgate.net
Zosuquidar Restored sensitivity aacrjournals.orgresearchgate.net

Dual-Payload ADC Approaches

Another strategy to circumvent resistance and enhance therapeutic efficacy is the development of dual-payload ADCs. These constructs aim to deliver two distinct cytotoxic agents to cancer cells using a single antibody, potentially overcoming resistance mechanisms associated with a single payload or targeting multiple pathways simultaneously nih.govresearchgate.netnih.govysciei.com.

Research has explored conjugating VcMMAE with a second payload on the same antibody. For example, a novel dual conjugate (Tmab-VcMMAE-SMCC-DM1) was developed by conjugating trastuzumab with both VcMMAE and mertansine (B1676302) (DM1), another microtubule-targeting agent, via different linkers researchgate.netnih.govresearchgate.net. In this construct, VcMMAE was linked via a cleavable Val-Cit linker, while DM1 was linked via a non-cleavable SMCC linker researchgate.netnih.gov.

Studies with Tmab-VcMMAE-SMCC-DM1 demonstrated synergistic and superior cytotoxic effects compared to trastuzumab conjugated with a single payload researchgate.netnih.govresearchgate.net. Although both MMAE and DM1 target microtubules, their mechanisms of action and binding sites are distinct, which may contribute to the synergistic effect and potential to overcome resistance mechanisms that affect only one payload nih.gov. This dual-payload approach has the potential to achieve more complete cell death and apoptosis and could be effective at reduced concentrations compared to single-payload conjugates nih.gov. The use of different linker types (cleavable and non-cleavable) in dual-payload ADCs can also influence payload release characteristics and potentially impact resistance ysciei.com.

Dual-Payload ADC Components Antibody Linker 1 (Payload 1) Linker 2 (Payload 2) Observed Effect
Tmab-VcMMAE-SMCC-DM1 Trastuzumab (Tmab) VcMMAE (Cleavable Val-Cit) DM1 (Non-cleavable SMCC) Synergistic and superior cytotoxic effect compared to single-payload ADCs researchgate.netnih.govresearchgate.net

Novel Linker Designs

The linker connecting the antibody to the VcMMAE payload is a critical component influencing ADC stability, payload release, and ultimately, efficacy and resistance. While the Val-Cit linker is widely used and designed for cleavage by lysosomal proteases like cathepsin B, it has some limitations, including potential premature payload release in circulation and hydrophobicity that can lead to aggregation biorxiv.orgacs.orgoaepublish.com.

Novel linker designs are being investigated to improve the properties of VcMMAE ADCs and overcome resistance related to linker stability and payload release. These include developing linkers that are more stable in circulation but efficiently release the payload under specific intracellular tumor conditions acs.orgoaepublish.com. Tandem-cleavage linkers, for instance, require two sequential enzymatic steps for payload liberation, which can enhance stability in the bloodstream biorxiv.org. Research is also focused on linkers resistant to cleavage by extracellular proteases, such as serine elastase, which could improve tolerability biorxiv.org.

Optimized versions of the Val-Cit linker platform are also being explored. Incorporating hydrophilic amino acids, such as glutamic acid, into the linker design (e.g., EVC linkers) can address limitations like hydrophobicity-induced aggregation and potentially improve the in vivo profile of the ADC by reducing premature payload release acs.org. Novel linker chemistries, including pH-sensitive or enzyme-responsive linkers, are being developed to enhance payload release under specific intracellular conditions, potentially overcoming resistance linked to impaired linker cleavage within the tumor cell oaepublish.com.

Linker Design Strategy Rationale Potential Benefit for VcMMAE ADCs
Tandem-Cleavage Linkers Require two enzymatic steps for release Improved plasma stability, reduced premature release biorxiv.org
Linkers resistant to extracellular proteases (e.g., serine elastase) Avoid cleavage by enzymes in the TME or circulation Improved tolerability, reduced off-target toxicity biorxiv.org
Optimized Val-Cit linkers (e.g., EVC) incorporating hydrophilic amino acids Address hydrophobicity, improve in vivo profile Reduced aggregation, potentially reduced premature release acs.org
pH-sensitive or enzyme-responsive linkers Release payload under specific intracellular conditions Enhanced payload release in tumor cells, potential to overcome impaired lysosomal cleavage resistance oaepublish.com

Emerging Research and Future Directions for Vcmmae Based Therapeutics

Application in New Disease Indications Beyond Oncology While VcMMAE-based ADCs are primarily developed for oncology indications, there is emerging interest in exploring their potential application in other diseases. The targeted delivery mechanism of ADCs, which allows for the specific delivery of a potent agent to cells expressing a particular antigen, could be beneficial in non-oncological conditions where specific cell populations need to be targeted. Although the provided search results primarily focus on cancer applications, the broader field of ADCs is witnessing an expansion outside of oncology, with some ADCs being explored for conditions like inflammatory diseases by targeting specific immune cellsmabdesign.fr. Future research may explore the feasibility of adapting VcMMAE conjugation technology to antibodies targeting non-cancer-related antigens for therapeutic purposes in other disease areas.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Monomethyl Auristatin E (MMAE)53627348
Valine-Citrulline (vc)24863801
VcMMAEN/A

Note: VcMMAE is a conjugate of Valine-Citrulline and MMAE, and does not have a unique PubChem CID as a combined entity in the standard database, but its components do.

Data Tables

Here are some illustrative data points from the search results presented in interactive table format:

ADC NameTarget AntigenDisease IndicationIn vitro Efficacy (IC50)In vivo Efficacy (Xenograft Model)Source
Rituximab-vcMMAECD20B-cell lymphomaPotent (Raji cells)Potent (DoHH2 and Granta 519) tandfonline.com
CD7-DE-vcMMAECD7T-cell acute lymphoblastic leukemia0.2 - 1 nM (T-ALL cell lines)Efficacy demonstrated ashpublications.org
Ab1120-vcMMAELIV1Triple-negative breast cancerPotent (MDA-MB-231)Antitumor activity (MDA-MB-231) researchgate.net
Linker TypeCleavage MechanismAdvantagesDisadvantagesSource
Valine-Citrulline (vc)Lysosomal proteases (e.g., Cathepsin B)Targeted release in tumor microenvironmentPotential for premature extracellular cleavage researchgate.netnih.gov
Tandem-cleavageTwo sequential enzymatic stepsImproved in vivo stability, reduced off-target toxicityRequires further research and validation biorxiv.orgresearchgate.net
Potential Biomarkers for ADC Response/ResistanceRoleDetection MethodsSource
Target Antigen ExpressionPredicts response to targeted ADCImmunohistochemistry (IHC), FISH oaepublish.com
Gene Expression SignaturesRefining treatment strategiesRNAseq, other genomic analyses oaepublish.commdpi.com
Circulating Tumor DNA (ctDNA)Predicting response, monitoring resistanceLiquid biopsy and sequencing oaepublish.comnih.gov
Tumor Immune Microenvironment FactorsInfluencing response to immunotherapy and potentially ADCsVarious immunological assays and analyses oaepublish.commdpi.com
Efflux Pump Expression (e.g., ABCB1)Mechanism of resistance to some payloads including MMAERNAseq, potentially IHC or other methods aacrjournals.orgmdpi.com

Q & A

Q. How is the conjugation efficiency of vcMMAE to antibodies or targeting proteins quantitatively assessed in experimental workflows?

Conjugation efficiency is typically measured using hydrophobic interaction chromatography (HIC) to separate conjugated and unconjugated species, followed by SDS-PAGE and MALDI-TOF mass spectrometry to confirm molecular weight shifts. For example, in FGF1V–vcMMAE synthesis, phenyl-Sepharose chromatography effectively isolates conjugated proteins by exploiting hydrophobicity differences . MALDI-TOF analysis verifies single or multiple vcMMAE modifications (e.g., +1.3 kDa per conjugation event) . Researchers should also quantify free cysteine residues (via Ellman’s assay) to confirm site-specific modification.

Q. What methodologies are used to validate the stability of vcMMAE linkers under physiological conditions?

Proteolytic digestion assays with enzymes like cathepsin B (at pH 5.2, 37°C) are employed to simulate lysosomal conditions and confirm linker cleavage. For instance, FGF1V–vcMMAE was digested by cathepsin B, releasing free MMAE, while unmodified FGF1V remained intact . Additionally, HPLC or LC-MS monitors linker integrity over time in serum-containing buffers to assess stability .

Q. How are cell viability assays optimized to evaluate vcMMAE cytotoxicity in target-specific models?

AlamarBlue and trypan blue exclusion assays are standard for quantifying viability. FGFR-expressing cells (e.g., MDA-MB-134-VI) treated with FGF1V–vcMMAE showed IC50 values tenfold lower than free vcMMAE, confirming receptor-dependent toxicity . Controls must include isotype-matched unconjugated antibodies and free vcMMAE to distinguish nonspecific effects. Flow cytometry with annexin V/propidium iodide staining further differentiates apoptotic vs. necrotic cell death .

Advanced Research Questions

Q. How can researchers resolve contradictory data in vcMMAE-mediated cytotoxicity across cell lines with similar receptor expression levels?

Discrepancies may arise from differences in receptor internalization rates or intracellular trafficking. For example, U2OS FGFR1 cells exhibited tenfold higher sensitivity to FGF1V–vcMMAE than FGFR-negative U2OS cells, but additional variables like heparan sulfate co-receptor expression or lysosomal protease activity should be quantified via qRT-PCR and enzymatic assays . Normalizing cytotoxicity data to receptor density (measured by flow cytometry) can clarify dose-response relationships.

Q. What experimental strategies mitigate nonspecific toxicity of vcMMAE in non-target tissues during in vivo studies?

Pharmacokinetic studies using radiolabeled conjugates (e.g., <sup>3</sup>H-MMAE) track tissue distribution. In xenograft models, dosing schedules (e.g., Q7D vs. Q3D) and conjugate stability are optimized to minimize off-target effects. For example, heparin co-administration reduced FGF1V–vcMMAE aggregation in circulation, improving tumor specificity . Researchers should also compare toxicity profiles in humanized vs. wild-type animal models to account for species-specific metabolism .

Q. How do researchers validate the biological activity of vcMMAE-conjugated proteins post-synthesis?

Functional assays are critical. For FGF1V–vcMMAE, receptor binding was confirmed via tryptophan fluorescence spectroscopy (peak shift at 340 nm), and downstream signaling (e.g., ERK phosphorylation) was assessed using Western blotting . Activity loss due to conjugation (e.g., reduced FGFR affinity) requires iterative optimization of linker chemistry or conjugation sites.

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data from vcMMAE experiments?

Nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) calculate IC50 values. For replicate experiments (n=3+), two-way ANOVA identifies significant differences between treatment groups. In FGF1V–vcMMAE studies, a 95% confidence interval was used to validate tenfold toxicity differences between FGFR1+ and FGFR1- cells . Bootstrap resampling is advised for small sample sizes.

Methodological Considerations

Q. How should researchers design controls to isolate vcMMAE-specific effects in complex biological systems?

Essential controls include:

  • Unconjugated antibody/protein (e.g., FGF1V) to rule out carrier-mediated effects.
  • Free vcMMAE to assess nonspecific cytotoxicity.
  • Non-targeting conjugates (e.g., isotype-matched ADCs) to confirm receptor specificity.
  • Protease inhibitors (e.g., E-64) to block linker cleavage and validate mechanism .

Q. What techniques are used to correlate vcMMAE payload release with intracellular biomarker expression?

Immunofluorescence or NanoBRET assays track MMAE release in real time. For example, cathepsin B activity in lysosomes can be quantified using fluorogenic substrates (e.g., Z-FR-AMC), while MMAE accumulation is measured via LC-MS/MS . Single-cell RNA sequencing further links cytotoxicity variability to protease or transporter gene expression .

Data Interpretation Challenges

Q. How can researchers address batch-to-batch variability in vcMMAE conjugation efficiency?

Strict quality control protocols are required:

  • HIC profiles must show >95% purity for conjugated species.
  • DAR (Drug-to-Antibody Ratio) is quantified using UV-Vis spectroscopy (A248/A280 nm).
  • Stability testing at 4°C and 37°C identifies aggregation-prone batches .

Q. What metrics validate the specificity of vcMMAE-based ADCs in heterogenous tumor models?

Spatial profiling via multiplex immunohistochemistry (IHC) quantifies target receptor density in tumor vs. stromal regions. In vivo efficacy studies using FGFR1-knockout xenografts or competitive inhibition with soluble receptors (e.g., FGFR1-Fc) confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.